molecular formula C17H22N4O3S B2803052 2-[2-({2-[(4-ethylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-methylacetamide CAS No. 923677-20-7

2-[2-({2-[(4-ethylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-methylacetamide

Cat. No. B2803052
CAS RN: 923677-20-7
M. Wt: 362.45
InChI Key: PTRKMLIDSCZCLU-UHFFFAOYSA-N
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Description

2-[2-({2-[(4-ethylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-methylacetamide is a useful research compound. Its molecular formula is C17H22N4O3S and its molecular weight is 362.45. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Activity

Research by Gullapelli, Thupurani, and Brahmeshwari (2014) involved synthesizing and characterizing compounds related to the chemical structure of interest, focusing on their antibacterial activity. Their study presents the antibacterial potential of similar compounds, suggesting possible applications in combatting bacterial infections (Gullapelli, Thupurani, & Brahmeshwari, 2014).

Chemical Synthesis and Transformations

The research conducted by Jasiński, Mlostoń, Linden, and Heimgartner (2008) on 1H-imidazole derivatives, which share a part of the chemical structure with the compound , highlights various chemical synthesis methods and transformations. This has implications for developing new pharmaceuticals and advanced materials (Jasiński, Mlostoń, Linden, & Heimgartner, 2008).

Anti-Inflammatory Activity

Research by Bhor and Sable (2022) discusses the synthesis and anti-inflammatory activity of benzimidazole derivatives. Benzimidazoles, like the compound , are significant due to their potential in developing anti-inflammatory drugs (Bhor & Sable, 2022).

Advanced Glycation End-Product Formation

Nemet, Varga-Defterdarović, and Turk (2006) investigated the role of methylglyoxal in forming advanced glycation end-products (AGEs), which are significant in diabetic complications and neurodegenerative diseases. The study's focus on imidazole derivatives, which are structurally related to the compound , underscores its potential relevance in studying AGE-related pathologies (Nemet, Varga-Defterdarović, & Turk, 2006).

Antibacterial Agents Synthesis

Ramalingam, Ramesh, and Sreenivasulu (2019) synthesized derivatives of 1H-benzo[d]imidazol, which is structurally similar to the compound of interest. These derivatives showed significant antibacterial activity, highlighting the potential of such compounds in developing new antibacterial agents (Ramalingam, Ramesh, & Sreenivasulu, 2019).

Antioxidant Activity

Chkirate et al. (2019) explored the antioxidant activity of pyrazole-acetamide derivatives, closely related to the compound . Their study suggests that such compounds could be significant in developing treatments for oxidative stress-related diseases (Chkirate et al., 2019).

properties

IUPAC Name

2-[2-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3S/c1-3-12-4-6-13(7-5-12)20-16(24)11-25-17-19-8-14(10-22)21(17)9-15(23)18-2/h4-8,22H,3,9-11H2,1-2H3,(H,18,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTRKMLIDSCZCLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2CC(=O)NC)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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